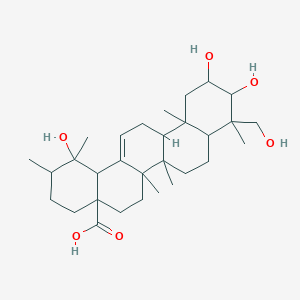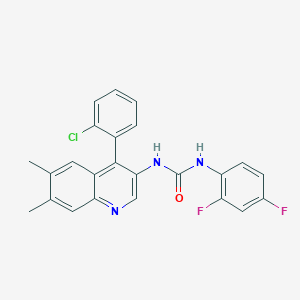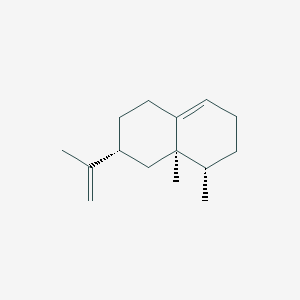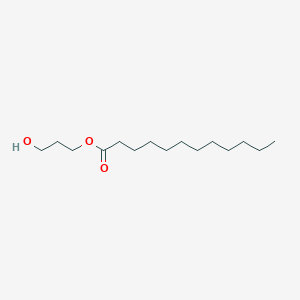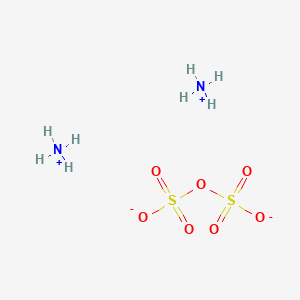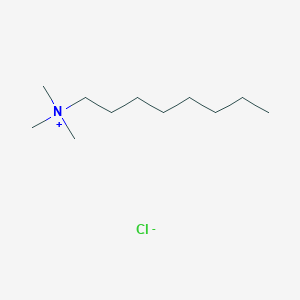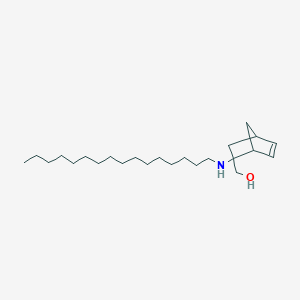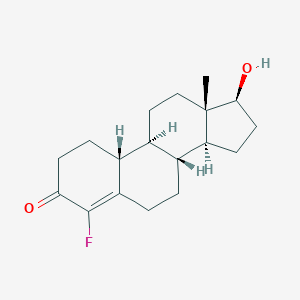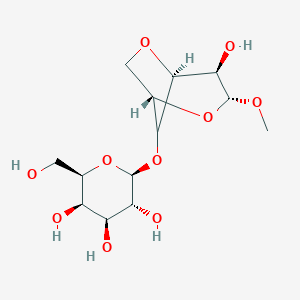
Methylcarrabioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcarrabioside is a carbohydrate derivative that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a methylated derivative of carrabioside, a rare sugar that is naturally found in some plants and bacteria. Methylcarrabioside has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of methylcarrabioside is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activation of the NF-kappaB signaling pathway, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Methylcarrabioside has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and prevent the replication of viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in mice. However, more studies are needed to fully understand its effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylcarrabioside has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to use in cell culture experiments. However, one of the limitations of using methylcarrabioside in lab experiments is its high cost. It is also not widely available, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on methylcarrabioside. One area of research is its potential applications in medicine. More studies are needed to fully understand its antitumor and antiviral properties and to determine its potential as a therapeutic agent. Another area of research is its potential as a plant growth regulator and biopesticide. Studies are needed to determine its effectiveness in controlling pests and diseases in crops. Finally, more studies are needed to fully understand its mechanism of action and its effects on human health.
Métodos De Síntesis
Methylcarrabioside can be synthesized using various methods, including enzymatic and chemical methods. One of the most commonly used methods is the chemical synthesis method, which involves the reaction of carrabioside with methyl iodide in the presence of a base. The reaction yields methylcarrabioside along with some side products. The purity of the product can be improved by using purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Methylcarrabioside has potential applications in various fields such as medicine, food, and agriculture. In medicine, it has been studied for its antitumor and antiviral properties. Studies have shown that methylcarrabioside can inhibit the growth of cancer cells and prevent the replication of viruses such as HIV and herpes simplex virus. In food, it can be used as a low-calorie sweetener due to its sweetness and low glycemic index. In agriculture, it can be used as a plant growth regulator and a biopesticide.
Propiedades
Número CAS |
131216-94-9 |
|---|---|
Nombre del producto |
Methylcarrabioside |
Fórmula molecular |
C13H22O10 |
Peso molecular |
338.31 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[[(1S,3R,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O10/c1-19-12-9(18)11-10(5(22-12)3-20-11)23-13-8(17)7(16)6(15)4(2-14)21-13/h4-18H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10?,11+,12-,13+/m1/s1 |
Clave InChI |
TULXNGMSCFHMKM-OTKCETCXSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canónico |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
Sinónimos |
methyl 3,6-anhydro-4-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside methyl alpha-carrabioside methylcarrabioside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)

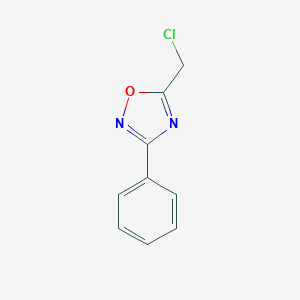
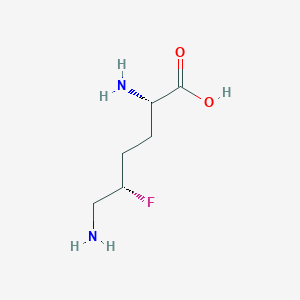
![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
